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Compound of Interest

2-(4-Bromophenyl)-1,3-thiazol-4-
Compound Name:
amine
CAS No.: 1555162-42-9
Cat. No.: B2425436
. J

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a
multitude of biologically active compounds. Among its derivatives, 2-(4-Bromophenyl)-1,3-
thiazol-4-amine emerges as a molecule of significant interest. Its structural features, including
the reactive amine group and the modifiable bromophenyl moiety, make it a versatile precursor
for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive
exploration of 2-(4-Bromophenyl)-1,3-thiazol-4-amine, covering its chemical structure,
synthesis, spectroscopic characterization, and known biological activities. Detailed
experimental protocols and data interpretation are presented to empower researchers in their
drug discovery and development endeavors.

Introduction: The Significance of the Thiazole
Moiety

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen
atoms. This structural motif is found in numerous natural and synthetic molecules with a wide
array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and
antiviral activities.[1][2] The 2-aminothiazole core, in particular, is a privileged scaffold in drug
design. The presence of the amino group provides a key interaction point for biological targets
and a handle for further chemical modifications. The introduction of a 4-bromophenyl
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substituent at the 2-position of the thiazole ring enhances lipophilicity and can influence the
compound's interaction with biological targets.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of 2-(4-Bromophenyl)-1,3-thiazol-4-amine is characterized by a
central 1,3-thiazole ring. An amino group is attached at the 4-position, and a 4-bromophenyl
group is substituted at the 2-position.

Systematic Name: 2-(4-Bromophenyl)-1,3-thiazol-4-amine Synonyms: 4-(4-
Bromophenyl)thiazol-2-amine, 2-Amino-4-(4-bromophenyl)thiazole[1][3]

The key physicochemical properties of this compound are summarized in the table below,
providing essential data for its handling, formulation, and analytical characterization.

Property Value Source
Molecular Formula C9H7BrN2S [3B1141[5]
Molecular Weight 255.13 g/mol [3][5]
Melting Point 183-187 °C [315]

White to light yellow/orange
Appearance [3]
powder or crystals

Solubility Insoluble in water [3]
pKa (Predicted) 3.95+0.10 [3]
CAS Number 2103-94-8 [31[5]

Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine

The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the
Hantzsch thiazole synthesis.[6] This reaction involves the cyclization of an a-haloketone with a
thiourea.

Synthetic Workflow
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The synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-amine typically proceeds via the reaction of

4'-bromoacetophenone with thiourea in the presence of a suitable catalyst, such as iodine.[7][8]
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Caption: Synthetic workflow for 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Detailed Experimental Protocol

Materials:

p-Bromoacetophenone

Thiourea

lodine

Ethanol
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» Diethyl ether

Procedure:

In a round-bottom flask, dissolve p-bromoacetophenone (0.1 mol) and thiourea (0.2 mol) in
ethanol.

e Add a catalytic amount of iodine (0.1 mol) to the mixture.[8]

o Reflux the reaction mixture for 11-12 hours, monitoring the progress by thin-layer
chromatography.[8]

» After completion, cool the reaction mixture to room temperature.
» Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone.[8]

e The resulting solid product is then filtered, dried, and can be further purified by
recrystallization from a suitable solvent like ethanol.[2]

Spectroscopic Characterization and Analytical
Methods

Confirmation of the chemical structure and assessment of purity are critical steps in the
synthesis of any compound. A combination of spectroscopic techniques is employed for the
comprehensive characterization of 2-(4-Bromophenyl)-1,3-thiazol-4-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-(4-Bromophenyl)-1,3-thiazol-4-amine exhibits characteristic absorption
bands corresponding to its key structural features.
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Functional Group Wavenumber (cm—?) Interpretation

Indicates the presence of the -

N-H stretch (primary amine) 3429, 3282

NHz group.[2]

] ] Characteristic of the thiazole

C=N stretch (thiazole ring) ~1632

nucleus.[8]

Confirms the aromatic amine
C-N stretch ~1265 ]

linkage.[8]

Indicates the presence of the
C-Br stretch ~666

bromophenyl group.[8]

Characteristic of the thiazole
C-S stretch ~725

ring.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen
framework of the molecule.

e 1H NMR: The proton NMR spectrum shows a characteristic singlet for the amino group
protons around & 6.9 ppm.[8] The aromatic protons of the bromophenyl ring typically appear
as multiplets in the range of & 6.9-7.5 ppm.[8] A singlet corresponding to the C-H proton of
the thiazole ring is also observed.[8]

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the
phenyl and thiazole rings. The carbon atoms of the phenyl nucleus are typically observed
around 6 109-151 ppm, while the thiazole ring carbons appear around 6 109-173 ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can
provide information about its fragmentation pattern, further confirming the structure. The
molecular ion peak [M]* would be expected at m/z 255/257, corresponding to the two isotopes
of bromine (7°Br and &1Br).

High-Performance Liquid Chromatography (HPLC)

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.researchgate.net/publication/322978563_Synthesis_and_antimicrobial_evaluation_of_new-2-amino-4-4-chloro-4-bromophenyl-13-thiazole_derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6661755/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2425436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HPLC is a crucial analytical technique for assessing the purity of the synthesized compound.[9]
A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a
gradient of acetonitrile and water) can be developed to separate the target compound from any
iImpurities or starting materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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